Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions. For instance, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential antibacterial properties, making it a candidate for new antibiotic drugs.
Medicine: Investigated for its efficacy against various bacterial infections, especially those resistant to existing antibiotics.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, ultimately leading to bacterial cell death. This mechanism is similar to other quinolone antibiotics, making it effective against a broad range of bacterial pathogens.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: Known for its use in urinary tract infections.
Uniqueness
Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic properties and antibacterial activity profiles. Its isopropyl group, in particular, may influence its binding affinity and specificity for bacterial enzymes, potentially offering advantages over other quinolones in certain applications.
Properties
IUPAC Name |
ethyl 7-chloro-6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSNBXZAGPQLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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